molecular formula C9H8O3 B1400423 5-hydroxy-4-methylisobenzofuran-1(3H)-one CAS No. 1194700-73-6

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Cat. No.: B1400423
CAS No.: 1194700-73-6
M. Wt: 164.16 g/mol
InChI Key: XCLSUJASPNFYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-4-methylisobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans This compound is characterized by a hydroxyl group at the 5th position and a methyl group at the 4th position on the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-methylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylphthalic anhydride with a suitable nucleophile, such as a phenol derivative, can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-purity starting materials to minimize impurities in the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4-methylisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-4-methylisobenzofuran-1(3H)-one.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions typically involve the use of an acidic or basic medium to facilitate the oxidation process.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used to reduce the compound. The reaction conditions may involve the use of solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reaction conditions may involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of 5-oxo-4-methylisobenzofuran-1(3H)-one, while reduction can yield various derivatives with different functional groups. Substitution reactions can result in the formation of compounds with different substituents at the 5th position.

Scientific Research Applications

5-hydroxy-4-methylisobenzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of isobenzofurans.

    Biology: The compound may have potential applications in the study of biological processes, such as enzyme-catalyzed reactions or metabolic pathways. It can also be used as a probe to investigate the interactions between small molecules and biological macromolecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery. It can also be used in the study of disease mechanisms and the identification of new drug targets.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings. It can also be used as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 5-hydroxy-4-methylisobenzofuran-1(3H)-one depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological or chemical effects.

For example, in a biological context, the compound may bind to an enzyme and inhibit its activity, leading to changes in metabolic pathways or cellular processes. In a chemical context, the compound may undergo reactions with other molecules, leading to the formation of new products or the modification of existing molecules.

Comparison with Similar Compounds

5-hydroxy-4-methylisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

    5-hydroxyisobenzofuran-1(3H)-one: This compound lacks the methyl group at the 4th position, which may result in differences in reactivity and properties.

    4-methylisobenzofuran-1(3H)-one: This compound lacks the hydroxyl group at the 5th position, which may affect its ability to undergo certain types of reactions.

    5-methoxy-4-methylisobenzofuran-1(3H)-one: This compound has a methoxy group instead of a hydroxyl group at the 5th position, which may result in differences in reactivity and properties.

The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups, which can influence its reactivity and properties in various ways. These functional groups can participate in different types of reactions, leading to the formation of a wide range of products with diverse applications.

Properties

IUPAC Name

5-hydroxy-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSUJASPNFYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 2 L 3 neck flask equipped with overhead stirrer, N2 inlet, and condenser were charged 4-bromo-3-hydroxymethyl-2-methyl phenol (100 g, 461 mmol), CuCN (83.0 g, 921 mmol), and DMF (500 mL). The solution was sparged with N2 for 15 minutes and then heated to 145° C. to obtain a homogeneous solution. The solution was aged at 145° C. for 2 hours, and then the reaction mixture was cooled to 95° C. 41.5 mL water was added (sparged with N2), and the reaction aged for 20 hours. The reaction was cooled to room temperature, the solids filtered through Solka-Flok® powdered cellulose and the cake washed with 50 mL DMF. To a 3 L flask containing 1 L EtOAc was added the DMF filtrate. A precipitate coating formed in bottom of flask. The DMF/EtOAc suspension was filtered through Solka-Flok® and the cake was washed with 250 mL EtOAc. The resulting filtrate was washed with 5% brine solution (3×500 mL). The aqueous layers were extracted with 500 mL EtOAc and the combined organics were dried over MgSO4, filtered and evaporated. The solids were slurried in 250 mL MTBE at room temperature, and then filtered and washed with 100 mL MTBE. The solids were dried under vacuum at room temperature, providing 5-hydroxy-4-methyl-3H-isobenzofuran-1-one.
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
41.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 3
Reactant of Route 3
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 4
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 5
Reactant of Route 5
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 6
5-hydroxy-4-methylisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.